molecular formula C21H21ClN2O B15081461 2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]

2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]

Cat. No.: B15081461
M. Wt: 352.9 g/mol
InChI Key: XTAFYBZMBMMAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a complex organic compound characterized by its spirocyclic structure. This compound is part of a broader class of spiro compounds, which are known for their unique three-dimensional architecture and significant applications in various fields such as organic electronics, pharmaceuticals, and materials science .

Preparation Methods

The synthesis of 2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. This process often requires specific reaction conditions such as the use of a base, solvent, and controlled temperature . Industrial production methods may involve optimizing these conditions to increase yield and purity, often utilizing continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or enzyme inhibition .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules such as spirooxazines and spirobenzofurans. Compared to these, 2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is unique due to its specific substituents and the presence of a chloro group, which can significantly influence its reactivity and interactions .

Conclusion

2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

9-chloro-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H21ClN2O/c1-14-4-6-15(7-5-14)18-13-19-17-12-16(22)8-9-20(17)25-21(24(19)23-18)10-2-3-11-21/h4-9,12,19H,2-3,10-11,13H2,1H3

InChI Key

XTAFYBZMBMMAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.